Ethanethiol, 2-(phenylmethoxy)-

Description

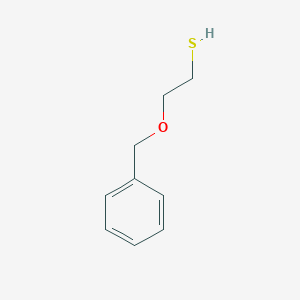

The compound "Ethanethiol, 2-(phenylmethoxy)-" (hypothetical structure: C₉H₁₂OS) is a sulfur-containing derivative of ethanol, where the hydroxyl (-OH) group is replaced by a thiol (-SH) group, and a phenylmethoxy (benzyloxy) substituent is attached to the second carbon. The phenylmethoxy group introduces aromaticity and lipophilicity, while the thiol group enhances reactivity, particularly in nucleophilic and redox reactions.

Properties

Molecular Formula |

C9H12OS |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-phenylmethoxyethanethiol |

InChI |

InChI=1S/C9H12OS/c11-7-6-10-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |

InChI Key |

MLPUTMWQACGTCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanol, 2-(phenylmethoxy)- (CAS 622-08-2)

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Key Properties :

- Applications : Likely used as a solvent or intermediate in organic synthesis due to its ether and alcohol functionalities.

2-(2-Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether; CAS 111-77-3)

- Molecular Formula : C₅H₁₂O₃

- Molecular Weight : 120.15 g/mol

- Key Properties: Lower boiling point compared to Ethanol, 2-(phenylmethoxy)- due to smaller molecular size. Functional Groups: Two ether (-O-) groups and one hydroxyl (-OH).

- Applications : Component in brake fluids and industrial solvents .

Ethanethiol, 2-(phenylthio) (CAS 17109-66-9)

- Molecular Formula : C₈H₁₀S₂

- Molecular Weight : 170.29 g/mol

- Key Properties :

- Contains dual thiol (-SH) and thioether (-S-) groups.

- Higher reactivity than oxygen analogs due to sulfur’s polarizability.

- Applications: Potential use in organosulfur chemistry or as a ligand in coordination complexes.

Ethylene glycol semiformal (CAS 13149-79-6)

- Molecular Formula : C₃H₈O₃

- Molecular Weight : 92.09 g/mol

- Key Properties :

- Contains hemiacetal and hydroxyl groups.

- Higher water solubility compared to phenylmethoxy derivatives.

- Applications : Intermediate in polymer production or crosslinking agents.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.